Homo-PROTAC cereblon degrader 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

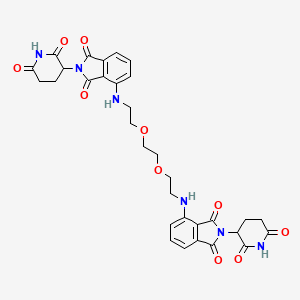

Homo-PROTAC Cereblon Degrader 1 is a highly potent and efficient degrader of the protein cereblon. This compound is designed to selectively degrade cereblon with minimal effects on other proteins such as IKZF1 and IKZF3 . It is used primarily in research settings to study the biological processes involving cereblon and its associated pathways.

Wirkmechanismus

Target of Action

The primary target of Homo-PROTAC Cereblon Degrader 1 is Cereblon (CRBN) . CRBN is a substrate receptor of the E3 ubiquitin ligase complex . It plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within the cell . The compound has minimal effects on IKZF1 and IKZF3 .

Mode of Action

This compound is a proteolysis-targeting chimera (PROTAC) . PROTACs are heterobifunctional molecules that consist of two ligands joined by a linker . One ligand recruits and binds a protein of interest (POI), in this case, CRBN, while the other recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the POI and ligase by the PROTAC induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) . This catalytic-type mechanism of action distinguishes PROTACs from classical inhibitors .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation in cells . By inducing the degradation of CRBN, the compound can modulate the levels of proteins that are regulated by CRBN, thus affecting the associated biochemical pathways .

Pharmacokinetics

As a protac, it is expected to have unique pharmacokinetic properties compared to traditional small molecule inhibitors . Therefore, they can have a prolonged effect even at low concentrations .

Result of Action

This compound leads to the degradation of CRBN . This can have various molecular and cellular effects depending on the role of CRBN in a particular cell type . For example, it has been shown to prevent pomalidomide-induced degradation of IKZF1 and IKZF3, and antagonize the effects of pomalidomide on multiple myeloma cells .

Biochemische Analyse

Biochemical Properties

Homo-PROTAC Cereblon Degrader 1 plays a significant role in biochemical reactions. It interacts with the Cereblon protein, leading to its degradation . The nature of these interactions is highly specific and efficient .

Cellular Effects

This compound has various effects on different types of cells. It influences cell function by degrading the Cereblon protein . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with the Cereblon protein . This binding leads to the ubiquitination and proteasomal degradation of Cereblon , thereby influencing gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound continues to degrade the Cereblon protein . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the degradation of the Cereblon protein . The specific enzymes or cofactors it interacts with are not mentioned in the available literature.

Vorbereitungsmethoden

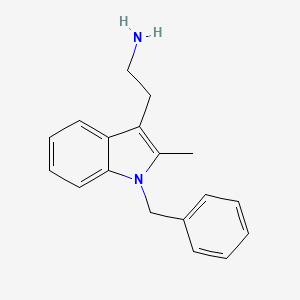

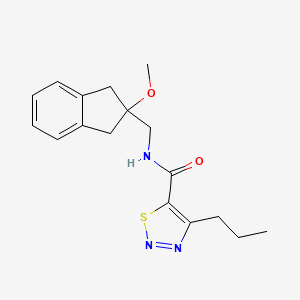

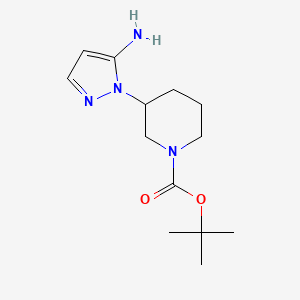

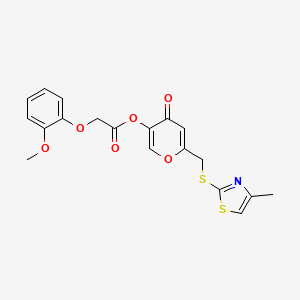

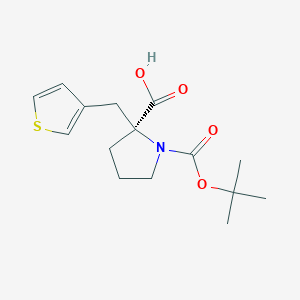

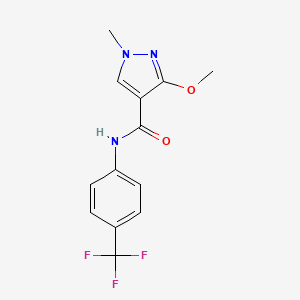

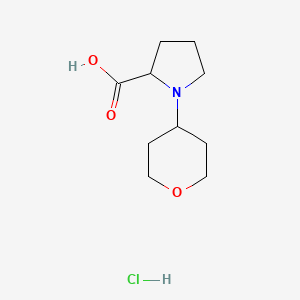

Synthetic Routes and Reaction Conditions: The synthesis of Homo-PROTAC Cereblon Degrader 1 involves multiple steps, including the formation of a linker that connects two ligands: one that binds to cereblon and another that recruits an E3 ubiquitin ligase . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Homo-PROTAC Cereblon-Degrader 1 unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte oder carboxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Homo-PROTAC Cereblon-Degrader 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als chemische Sonde verwendet, um die Degradation von Cereblon und seine Auswirkungen auf zelluläre Prozesse zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von Cereblon in verschiedenen biologischen Signalwegen und seinen Interaktionen mit anderen Proteinen.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Krankheiten, bei denen Cereblon eine entscheidende Rolle spielt, wie z. B. multiplem Myelom.

5. Wirkmechanismus

Homo-PROTAC Cereblon-Degrader 1 funktioniert, indem es Cereblon zu einer E3-Ubiquitin-Ligase rekrutiert, was zu dessen Ubiquitinierung und anschließender Degradation durch das Proteasom führt . Dieser Prozess reduziert effektiv die Cereblonspiegel in der Zelle, sodass Forscher die nachgeschalteten Auswirkungen der Cereblondepletion untersuchen können. Die beteiligten molekularen Ziele und Signalwege umfassen das Ubiquitin-Proteasom-System und verschiedene Signalwege, die von Cereblon reguliert werden .

Ähnliche Verbindungen:

ZXH-4-130: Ein weiterer potenter Cereblon-Degrader mit hoher Selektivität.

ZXH-4-137: Ähnlich wie ZXH-4-130, aber mit einer anderen Linkerchemie.

CM11: Ein VHL-gerichteter Homo-PROTAC, der zum Vergleich in Studien verwendet wird.

Einzigartigkeit: Homo-PROTAC Cereblon-Degrader 1 ist aufgrund seiner hohen Potenz und Selektivität für Cereblon einzigartig, mit minimalen Off-Target-Effekten auf andere Proteine wie IKZF1 und IKZF3 . Dies macht es zu einem unschätzbaren Werkzeug für die Untersuchung von Cereblon-abhängigen Prozessen und die Entwicklung gezielter Therapien.

Vergleich Mit ähnlichen Verbindungen

ZXH-4-130: Another potent cereblon degrader with high selectivity.

ZXH-4-137: Similar to ZXH-4-130, but with different linker chemistry.

CM11: A VHL-targeting homo-PROTAC used for comparison in studies.

Uniqueness: Homo-PROTAC Cereblon Degrader 1 is unique due to its high potency and selectivity for cereblon, with minimal off-target effects on other proteins such as IKZF1 and IKZF3 . This makes it an invaluable tool for studying cereblon-dependent processes and developing targeted therapies.

Eigenschaften

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N6O10/c39-23-9-7-21(27(41)35-23)37-29(43)17-3-1-5-19(25(17)31(37)45)33-11-13-47-15-16-48-14-12-34-20-6-2-4-18-26(20)32(46)38(30(18)44)22-8-10-24(40)36-28(22)42/h1-6,21-22,33-34H,7-16H2,(H,35,39,41)(H,36,40,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIPFLHBDVDLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N6O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate](/img/structure/B2796545.png)

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2796551.png)

![Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2796554.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2796557.png)

![3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2796558.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2796563.png)